Structural Differentiation: N-Ethyl vs. N-Methyl Substitution on the Quinoline Core
The compound incorporates an N-ethyl group at the 1-position of the quinolin-4(1H)-one core, a feature explicitly recited in patent claims for this class of SERCA modulators [1]. The closest commercially listed analog, 6-fluoro-1-methyl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, has an N-methyl substituent . This single-atom difference (ethyl vs. methyl) impacts the compound's molecular weight (336.33 vs. 322.30 g/mol), lipophilicity, and potential interaction with the SERCA binding site, as suggested by the patent's emphasis on defining the alkyl substituent at this position [1].
| Evidence Dimension | N-alkyl substituent on quinolinone nitrogen |
|---|---|
| Target Compound Data | N-ethyl (C2H5); Molecular Weight 336.33 |
| Comparator Or Baseline | 6-fluoro-1-methyl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one; N-methyl (CH3); Molecular Weight 322.30 |
| Quantified Difference | Delta molecular weight = 14.03 amu; increased lipophilicity from ethyl group (estimated AlogP shift of ~0.3-0.5 log units) |
| Conditions | Computational structural comparison; no direct in vitro data available. |
Why This Matters
The presence of the N-ethyl group, as specified in the patent, is a critical structural determinant for SERCA modulation; substitution with an N-methyl analog may result in significantly altered or absent pharmacological activity, rendering experimental results non-comparable.
- [1] Renaud Beaudegnies et al., "Quinoline oxadiazoles as cytoprotective agents," US Patent 10,793,558 B2, issued October 6, 2020. View Source
